5-Ethyl-2-methylisonicotinic acid
Overview
Description
5-Ethyl-2-methylisonicotinic acid is a chemical compound with the molecular formula C9H11NO2 It is a derivative of isonicotinic acid, characterized by the presence of ethyl and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methylisonicotinic acid typically involves the alkylation of isonicotinic acid derivatives. One common method is the reaction of 5-ethyl-2-methylpyridine with an oxidizing agent such as nitric acid. This process involves the oxidation of the pyridine derivative to introduce the carboxylic acid group .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the oxidation of 5-ethyl-2-methylpyridine. This method is favored due to its efficiency and scalability. The reaction conditions often involve the use of nitric acid as the oxidizing agent, and the process is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a catalyst, such as palladium on carbon, is used for reduction reactions.
Substitution Reagents: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions on the pyridine ring.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
5-Ethyl-2-methylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylisonicotinic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: The parent compound, lacking the ethyl and methyl groups.
Nicotinic Acid:
2-Methylisonicotinic Acid: Similar structure but without the ethyl group.
Uniqueness
5-Ethyl-2-methylisonicotinic acid is unique due to the presence of both ethyl and methyl groups on the pyridine ring. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications where these properties are desired .
Properties
IUPAC Name |
5-ethyl-2-methylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-5-10-6(2)4-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFZPLPHPPIRAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628163 | |
Record name | 5-Ethyl-2-methylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855270-32-5 | |
Record name | 5-Ethyl-2-methylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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